

Alexa Fluor 405: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Alexa Fluor 405**

Cat. No.: **B1265176**

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This technical guide provides an in-depth overview of **Alexa Fluor 405**, a violet-light excitable fluorophore widely utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Designed for researchers, scientists, and drug development professionals, this document details the spectral properties, experimental protocols, and key applications of this versatile dye.

Core Properties of Alexa Fluor 405

Alexa Fluor 405 is a blue-fluorescent dye characterized by its excitation maximum in the violet region of the spectrum.^[1] It is particularly well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.^[1] A significant advantage of **Alexa Fluor 405** is its relative insensitivity to pH over a wide molar range, which contributes to more stable and reliable signals in live-cell imaging experiments.^[1]

Quantitative spectral and physical properties of **Alexa Fluor 405** are summarized in the table below for easy reference and comparison.

Property	Value
Excitation Maximum	401 nm
Emission Maximum	421 nm
Molar Extinction Coefficient (ϵ)	35,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield (Φ)	Not explicitly stated in search results

Experimental Protocols

Detailed methodologies for the application of **Alexa Fluor 405** in immunofluorescence and flow cytometry are outlined below. These protocols provide a foundational framework that can be adapted to specific experimental needs.

Immunofluorescence Staining Protocol

This protocol describes the use of **Alexa Fluor 405**-conjugated secondary antibodies for the detection of a target antigen in fixed and permeabilized cells.

- Cell Preparation:
 - Culture cells on sterile glass coverslips or in a multi-well plate.
 - Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature. This step is necessary for intracellular targets.
 - Wash the cells three times with PBS.
 - Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[\[2\]](#)

- Antibody Incubation:
 - Dilute the primary antibody against the target antigen in the blocking buffer.
 - Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
 - Wash the cells three times with PBS.
 - Dilute the **Alexa Fluor 405**-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Image the samples using a fluorescence microscope equipped with appropriate filters for **Alexa Fluor 405** (Excitation: ~405 nm, Emission: ~421 nm).

Flow Cytometry Protocol

This protocol outlines the steps for staining a cell suspension with an **Alexa Fluor 405**-conjugated antibody for analysis by flow cytometry.

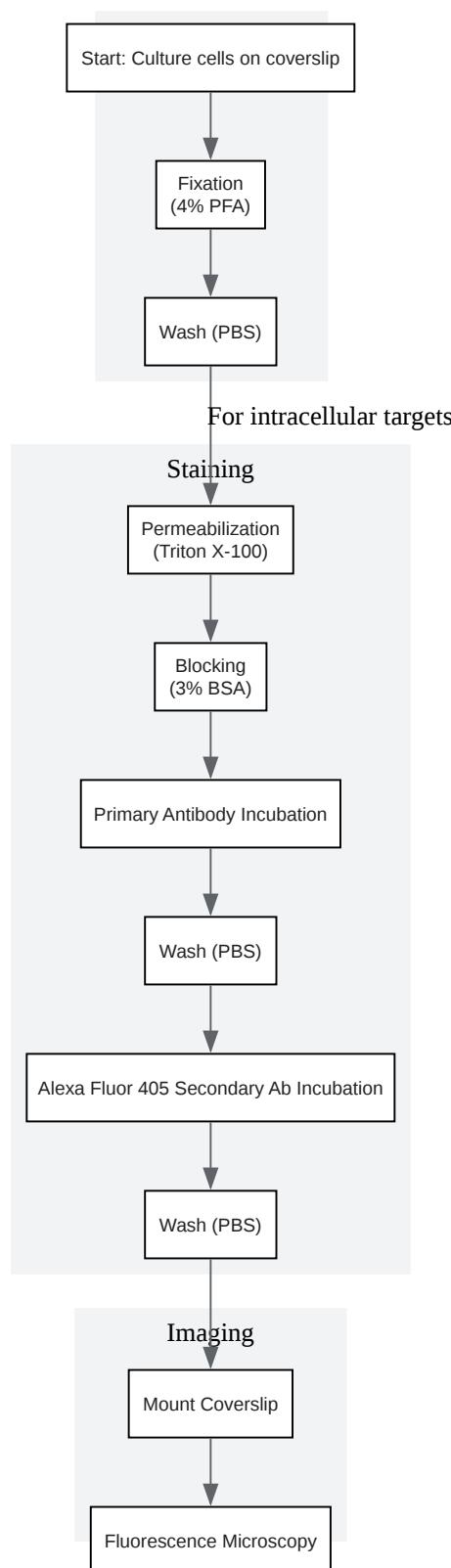
- Cell Preparation:
 - Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cultured cells).
 - Determine the total cell number and assess viability. A viability of over 90% is recommended.
 - Aliquot approximately 1×10^6 cells per tube.
- Staining:

- Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 0.5% BSA and 0.05% sodium azide).
- Centrifuge the cells and discard the supernatant.
- Add the **Alexa Fluor 405**-conjugated primary antibody at the predetermined optimal concentration.
- Incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Wash the cells twice with FACS buffer to remove unbound antibody.

- Data Acquisition:
 - Resuspend the cells in an appropriate volume of FACS buffer.
 - Analyze the samples on a flow cytometer equipped with a violet laser for excitation.
 - Collect the emission signal using a filter appropriate for **Alexa Fluor 405** (e.g., a 450/50 nm bandpass filter).

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagram illustrates a typical immunofluorescence staining workflow.



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Caption: A flowchart of a standard indirect immunofluorescence protocol.

This guide provides essential information for the effective use of **Alexa Fluor 405** in various research applications. For optimal results, it is recommended to titrate antibodies and optimize protocols for your specific cell type and experimental setup.

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References

- 1. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. protocols.io [protocols.io]
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